Ethyl 2,4-dihydroxy-6-nonylbenzoate
Description
Overview of Resorcylic Acid Esters in Natural Products Chemistry
Resorcylic acids are a class of dihydroxybenzoic acids. wikipedia.org Within this class, β-resorcylic acid (2,4-dihydroxybenzoic acid) is a key structural motif found in numerous fungal secondary metabolites. nih.govrsc.orgmdpi.com In the realm of natural products chemistry, these compounds are most famously represented by the resorcylic acid lactones (RALs), a major group of fungal polyketides. nih.govqnl.qa RALs are characterized by a β-resorcylic acid core embedded within a macrocyclic lactone ring, typically 14-membered. nih.govrsc.orgrsc.org
These natural products exhibit a wide array of significant biological activities, including antifungal, cytotoxic, antimalarial, antiviral, and nematicidal properties. rsc.orgmdpi.com The diverse pharmacology of RALs has spurred considerable interest in their study, leading to the identification of over 300 natural variants since the first discovery of radicicol (B1680498) in 1953. rsc.org Resorcylic acid esters, such as Ethyl 2,4-dihydroxy-6-nonylbenzoate, represent a related group of compounds where the carboxylic acid of the resorcylic acid moiety is esterified with an alcohol, rather than forming an intramolecular lactone. These esters can be natural products themselves or synthetic derivatives created to probe biological activity. researchgate.netpressbooks.pub
Significance of Polyketide-Derived Benzoate (B1203000) Esters in Research
Polyketides are a structurally diverse class of natural products synthesized by multidomain enzymes known as polyketide synthases (PKSs). acs.orgnih.gov Fungal PKSs, in particular, are responsible for the biosynthesis of the resorcylic acid scaffold. acs.orgacs.org The process involves the collaboration of multiple PKS enzymes to assemble a poly-β-ketoacyl intermediate from simple acyl-CoA precursors, which is then cyclized and aromatized to form the characteristic 1,3-benzenediol moiety. acs.org
Polyketide-derived benzoate esters and their related lactones are of high significance in research due to their potent and varied biological activities. qnl.qarsc.org They are known to interact with a range of molecular targets, including heat shock protein 90 (Hsp90), various protein kinases, and the NF-κB transcription factor, which are critical in disease pathways. qnl.qanih.gov This has made them attractive candidates for therapeutic development, particularly in oncology. qnl.qarsc.org The biotechnological production of (hydroxy)benzoate-derived polyketides is an active area of research, focused on engineering microorganisms for efficient synthesis of these valuable compounds. dtu.dknih.gov Furthermore, the study of their biosynthesis provides insights into the fundamental mechanisms of fungal PKS programming and the generation of chemical diversity in nature. acs.orgnih.gov
Academic Relevance of this compound within the Resorcylic Acid Ester Class
This compound is a specific β-resorcylic acid ester that holds academic relevance as a biologically active natural product. researchgate.net It has been isolated from the mangrove endophytic fungus Lasiodiplodia sp., highlighting the role of unique ecological niches in producing novel chemistry. researchgate.net
The academic interest in this compound is underscored by research into its total synthesis. A concise synthesis of this compound has been achieved from commercially available starting materials, with key steps involving cross-metathesis and esterification reactions. researchgate.net Such synthetic efforts are crucial for confirming the structure of the natural product, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for further biological evaluation. Research has shown that this compound exhibits potent cytotoxicity, making it a subject of interest in the search for new anticancer agents. researchgate.net Its study contributes to the broader understanding of how the structure of resorcylic acid derivatives relates to their biological function.
Structure
3D Structure
Properties
CAS No. |
61621-51-0 |
|---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-6-nonylbenzoate |
InChI |
InChI=1S/C18H28O4/c1-3-5-6-7-8-9-10-11-14-12-15(19)13-16(20)17(14)18(21)22-4-2/h12-13,19-20H,3-11H2,1-2H3 |
InChI Key |
ITGFRDKLZDHXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |
Origin of Product |
United States |
Natural Occurrence and Bioproduction of Ethyl 2,4 Dihydroxy 6 Nonylbenzoate
Fungal Sources and Isolation Methodologies
The identification of Ethyl 2,4-dihydroxy-6-nonylbenzoate has been linked to specific fungal species, particularly within the genus Lasiodiplodia. The isolation of such secondary metabolites from fungal cultures is a multi-step process involving fermentation, extraction, and purification.
The general methodology for isolating compounds like this compound begins with the cultivation of the fungus in a suitable liquid or solid medium. After an incubation period, the fungal biomass and the culture broth are extracted using organic solvents, such as ethyl acetate, to separate the secondary metabolites. This crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques. These typically include column chromatography using silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound. The definitive structure of the isolated molecule is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This compound has been identified as a natural product from fungi of the genus Lasiodiplodia. Research has documented its presence in an endophytic fungus identified as Lasiodiplodia sp. researchgate.net Endophytes are organisms that live within plant tissues without causing apparent disease, and they are known to be a rich source of novel secondary metabolites.
Furthermore, the broader species Lasiodiplodia theobromae is a well-documented producer of a vast array of secondary metabolites, and this compound is listed among the diverse compounds isolated from this fungus. nih.gov L. theobromae is a plant pathogenic fungus found predominantly in tropical and subtropical regions and is recognized for its chemical diversity. nih.govresearchgate.net
Table 1: Documented Fungal Sources of this compound
| Fungal Species | Classification/Lifestyle | Reference |
| Lasiodiplodia sp. | Endophytic Fungus | researchgate.net |
| Lasiodiplodia theobromae | Plant Pathogenic Fungus | nih.gov |
A review of the current scientific literature does not indicate that this compound has been isolated from or detected in the fungus Sarcosphaera crassa. While fungi are a prolific source of alkylresorcinols, the occurrence of these compounds can be highly specific to certain genera or species. nih.gov To date, the documented production of this compound is confined to the genus Lasiodiplodia.
Factors Influencing Secondary Metabolite Production in Fungal Cultures
The production of secondary metabolites, or extrolites, by fungi is not constant and is heavily influenced by the environmental and nutritional conditions of their growth. These factors can trigger specific gene clusters, leading to the synthesis of a diverse array of compounds.
The chemical profile of fungi like Lasiodiplodia theobromae can be significantly altered by various abiotic factors. researchgate.netresearchgate.net The optimization of these parameters is a common strategy in biotechnology to maximize the yield of a desired compound.
Nutrient Availability: The composition of the culture medium, particularly the sources of carbon and nitrogen, plays a critical role. For instance, studies on L. theobromae have shown that different nitrogen sources (e.g., potassium nitrate (B79036) vs. ammonium (B1175870) nitrate) can lead to variations in the secondary metabolite profile. biorxiv.org The concentration of essential nutrients like phosphate (B84403) can also impact whether the fungus prioritizes primary growth or secondary metabolite production. researchgate.net
Temperature: Temperature is a crucial factor that affects fungal growth and enzyme activity, thereby influencing the range and quantity of secondary metabolites produced. researchgate.net
Light: Light exposure can act as a signaling molecule for fungi, affecting development and metabolism. Recent metabolomic studies on L. theobromae have shown that cultivation in the presence of light versus complete darkness leads to distinct metabolic profiles, altering pathways such as ketogenesis and the biosynthesis of specific amino acids and lipids.
Table 2: Influence of Abiotic Factors on Secondary Metabolite Production in Lasiodiplodia theobromae
| Abiotic Factor | General Effect on Metabolism | Reference |
| Nutrient Source | Alters the type and quantity of extrolites produced. Different nitrogen sources can trigger distinct metabolic pathways. | researchgate.netbiorxiv.org |
| Temperature | Affects fungal growth rate and the enzymatic reactions essential for secondary metabolite biosynthesis. | researchgate.net |
| Light | Can shift metabolic pathways, leading to different chemical profiles between cultures grown in light versus dark conditions. |
Metabolomics provides a powerful platform for analyzing the complete set of small-molecule metabolites in a biological sample. In the study of fungi, this approach is invaluable for understanding their chemical diversity and how it changes in response to different stimuli. nih.gov
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to generate a chemical fingerprint of a fungal extract. nih.gov By applying multivariate statistical analyses, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), researchers can compare the metabolomes of cultures grown under different conditions or compare extracts with and without a specific biological activity. nih.gov This allows for the rapid identification of known compounds (dereplication) and pinpoints the novel or most relevant compounds in a mixture, guiding their targeted isolation. nih.govnih.gov This approach is instrumental in mapping the biochemical capabilities of fungi like L. theobromae.
Biosynthetic Hypotheses and Pathways
This compound belongs to the polyketide family of natural products. Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of the core resorcinolic acid structure is well-studied.
The proposed pathway for 2,4-dihydroxy-6-nonylbenzoic acid, the precursor to its ethyl ester, is believed to proceed through a Type III PKS. nih.govnih.gov This class of PKS is responsible for producing a wide variety of aromatic polyketides in bacteria, fungi, and plants.
The biosynthesis is hypothesized to initiate with a starter unit, which in this case is likely Nonanoyl-CoA . This starter unit undergoes a series of three condensation reactions with Malonyl-CoA as the extender unit. The PKS enzyme catalyzes these sequential additions, creating a linear tetraketide intermediate. This intermediate is then subjected to an intramolecular aldol (B89426) condensation and aromatization reaction, which forms the characteristic 2,4-dihydroxy-6-alkylbenzoic acid ring structure. The final step to yield this compound is the esterification of the carboxylic acid group with ethanol, a reaction likely catalyzed by a specific tailoring enzyme such as an acyltransferase.
Recent studies on the biosynthesis of the related compound olivetolic acid in engineered fungi have confirmed that tandem fungal PKS enzymes can produce these resorcylic acid structures, lending strong support to this hypothesized pathway. researchgate.netnih.gov
Proposed Polyketide Biosynthetic Routes
The biosynthesis of this compound is proposed to proceed via a Type III polyketide synthase (PKS) pathway. Unlike the larger, multi-domain Type I PKSs responsible for complex macrolides, Type III PKSs are smaller, homodimeric enzymes that perform an iterative series of decarboxylative condensations. nih.govnih.gov This route is analogous to the formation of other fungal alkylresorcylic acids. nih.govnih.gov
The proposed biosynthetic assembly begins with a specific starter unit, nonanoyl-CoA, which provides the nine-carbon alkyl chain. This starter molecule is loaded into the active site of a fungal alkylresorcylic acid synthase (ARAS), a specialized Type III PKS. The enzyme then catalyzes three successive condensation reactions, each time incorporating a two-carbon unit from a malonyl-CoA extender molecule.
This iterative process builds a linear tetraketide intermediate covalently attached to the enzyme. The key cyclization event is an intramolecular C2-to-C7 aldol condensation, which forms the aromatic resorcinol (B1680541) ring. This type of cyclization is characteristic of resorcylic acid synthesis. Following aromatization, the completed 6-nonylresorcylic acid molecule is released from the enzyme, typically through hydrolysis. nih.gov The final step to yield this compound is the esterification of the carboxylic acid group with ethanol, a modification that occurs after the core structure has been released from the PKS.
Table 1: Proposed Biosynthetic Steps for this compound
| Step | Substrates | Enzyme Type | Intermediate/Product | Description |
|---|---|---|---|---|
| 1. Initiation | Nonanoyl-CoA | Type III PKS (Alkylresorcylic Acid Synthase) | Enzyme-bound nonanoyl group | Loading of the C9 fatty acyl starter unit. |
| 2. Elongation (3x) | Malonyl-CoA | Type III PKS (Alkylresorcylic Acid Synthase) | Enzyme-bound linear tetraketide | Iterative condensation with three extender units. |
| 3. Cyclization/Aromatization | Enzyme-bound linear tetraketide | Type III PKS (Alkylresorcylic Acid Synthase) | 6-Nonylresorcylic Acid | Intramolecular aldol condensation to form the aromatic ring. |
| 4. Product Release | Enzyme-bound 6-Nonylresorcylic Acid | Type III PKS (Hydrolytic activity) | Free 6-Nonylresorcylic Acid | Hydrolysis releases the completed resorcylic acid. |
| 5. Esterification | 6-Nonylresorcylic Acid, Ethanol | Acyltransferase/Esterase | This compound | Post-PKS modification to attach the ethyl ester group. |
Enzymatic Considerations in Biosynthesis
The bioproduction of this compound relies on at least two key enzymatic activities: a Type III polyketide synthase and a post-PKS tailoring enzyme.
Alkylresorcylic Acid Synthase (ARAS): This is the core enzyme responsible for constructing the 6-nonylresorcylic acid backbone. Functional characterization of homologous Type III PKSs from fungi like Neurospora crassa, Sordaria macrospora, and Chaetomium thermophilum has shown that they can utilize various long-chain fatty acyl-CoAs (from C4 to C20) as starter units. nih.govnih.govresearchgate.net These enzymes catalyze the condensation of the starter unit with multiple malonyl-CoA molecules to generate alkylresorcylic acids, demonstrating a clear precedent for the proposed pathway. nih.govnih.gov The specificity of the ARAS for nonanoyl-CoA would be the primary determinant for the nine-carbon side chain length in the final product. The enzyme's catalytic cycle concludes with a hydrolytic release of the aromatic carboxylic acid. nih.gov
Post-PKS Esterification Enzyme: The conversion of the free carboxylic acid of 6-nonylresorcylic acid to its ethyl ester is a crucial final modification. This reaction is catalyzed by a "tailoring" enzyme. While the specific enzyme has not been characterized, it is likely an acyltransferase or a carboxylesterase operating in reverse. Fungi are known to produce a wide array of esterase enzymes (EC 3.1.1.1) capable of hydrolyzing ester bonds, and these enzymes can also catalyze ester synthesis under appropriate conditions. scielo.brpsu.edu The reaction would involve the activation of the carboxylic acid and its subsequent reaction with ethanol, which is readily available in the fungal cell from primary metabolism.
Table 2: Key Enzymes and Their Functions
| Enzyme | Class | Substrate(s) | Function in Pathway |
|---|---|---|---|
| Alkylresorcylic Acid Synthase (ARAS) | Type III Polyketide Synthase | Nonanoyl-CoA, Malonyl-CoA | Synthesizes the 6-nonylresorcylic acid core structure. |
| Acyltransferase / Esterase | Transferase / Hydrolase | 6-Nonylresorcylic Acid, Ethanol | Catalyzes the final ethyl esterification step. |
Advanced Synthetic Methodologies for Ethyl 2,4 Dihydroxy 6 Nonylbenzoate
Total Synthesis Approaches and Strategies
The total synthesis of Ethyl 2,4-dihydroxy-6-nonylbenzoate has been achieved through concise and efficient routes that leverage powerful modern organic reactions. These strategies are designed to construct the core structure and install the requisite functional groups with high efficiency.
The first total synthesis of this compound was demonstrated as part of a facile and concise synthetic approach. researchgate.net This synthesis was successfully completed in four steps, starting from a commercially available precursor. researchgate.net The efficiency of this synthesis hinges on two pivotal reaction steps: a cross-metathesis reaction to construct the nonyl side chain and a final esterification to yield the target molecule. researchgate.net This approach highlights a common strategy for the synthesis of various biologically active β-resorcylic acid esters. researchgate.net
Table 1: Key Stages in the First Total Synthesis
| Step | Reaction Type | Reactants/Reagents | Purpose |
|---|---|---|---|
| 1 | Protection | Dihydropyran, PTSA | Protection of hydroxyl groups. |
| 2 | Grignard Reaction | Mg, THF, Alkyl Halide | Formation of the carbon skeleton. |
| 3 | Cross-Metathesis | Grubbs' 2nd Generation Catalyst | Construction of the C-9 alkyl side chain. researchgate.net |
The synthetic strategy employed for this compound can be classified as convergent. This approach involves the independent synthesis of key molecular fragments which are then combined in the later stages. Specifically, a terminal olefin fragment is coupled with another olefin using cross-metathesis to assemble the core structure of the target molecule. researchgate.net This method is advantageous as it allows for flexibility and efficiency in building complex molecules.
While this compound itself is achiral, the synthetic methodology is robust enough to be adapted for stereoselective syntheses of related chiral compounds. For instance, the same core strategy has been successfully applied to the synthesis of (R)-ethyl 2,4-dihydroxy-6-(8-hydroxynonyl) benzoate (B1203000), where stereocontrol is crucial. researchgate.net This is achieved by using chiral starting materials or employing stereoselective reactions in the synthesis of the precursor fragments.
Precursor Derivatization and Intermediate Chemistry
The choice of starting materials and the strategic manipulation of intermediates are fundamental to the success of the synthesis. Key precursors are derivatized to introduce necessary functional groups and to facilitate the core bond-forming reactions.
The first total synthesis of this compound commences with the commercially available and versatile starting material, ethyl acetoacetate. researchgate.net Ethyl acetoacetate is a well-known C4 building block in organic synthesis, valued for its dual functionality which allows for a wide range of chemical transformations. nih.gov Its use as a starting point provides a reliable and cost-effective foundation for constructing the more complex resorcylic acid core of the target molecule. researchgate.net
The construction of the molecule's characteristic C-9 alkyl chain is accomplished through a key cross-metathesis reaction. researchgate.net Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, allowing for the efficient coupling of two different alkene fragments. nih.govutc.edu In this synthesis, a terminal olefin intermediate is reacted with another olefin fragment using a Grubbs' 2nd generation catalyst to form the desired alkyl chain. researchgate.net This reaction is highly valued for its efficiency and functional group tolerance. utc.edu
Esterification is the other cornerstone reaction in this synthetic sequence. researchgate.net It is employed as a critical step to introduce the ethyl ester functionality onto the benzoic acid core, completing the synthesis of the target molecule, this compound. researchgate.net
Table 2: Key Reactions and Their Roles
| Reaction | Catalyst/Reagent | Function |
|---|---|---|
| Cross-Metathesis | Grubbs' 2nd Generation Catalyst | Couples two olefin fragments to form the nonyl side chain. researchgate.net |
In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. academie-sciences.frwiley-vch.de In the synthesis of this compound, a key intermediate is 2,4-bis(methoxymethoxy)-6-methylbenzoic acid. researchgate.net This indicates that the two phenolic hydroxyl groups on the resorcinol (B1680541) ring are protected as methoxymethyl (MOM) ethers.
This protection strategy is crucial as it allows for selective reactions to be performed on other parts of the molecule, such as the cross-metathesis reaction, without interference from the acidic phenolic protons. researchgate.net Benzyl ethers and silyl ethers are other common choices for protecting hydroxyl groups due to their stability under various reaction conditions. wiley-vch.deresearchgate.net The final step of the synthesis involves a global deprotection, where the MOM groups are removed, typically with an acid like HCl in methanol, to reveal the free hydroxyl groups in the final product, this compound. researchgate.net
Innovations in Synthetic Chemistry for Resorcylates
Development of Efficient and Practical Protocols
A notable advancement in the synthesis of resorcylates is the utilization of dioxinone-based chemistry. This biomimetic approach provides a powerful platform for the construction of diverse resorcylate natural products by minimizing the need for protective group manipulations. nih.gov The strategy involves the thermal retro-Diels-Alder reaction of diketo-dioxinones to generate highly reactive triketo-ketene intermediates. These intermediates can be trapped with alcohols, either inter- or intramolecularly, to form β,δ,ζ-triketo-esters, which then readily undergo cycloaromatization to yield the desired resorcylate core. nih.gov This methodology has proven to be tolerant of various sensitive functional groups. nih.gov
A specific and practical total synthesis for this compound has been developed, demonstrating a concise and facile route from a commercially available starting material. researchgate.net This synthesis highlights the application of key modern synthetic reactions to achieve the target molecule efficiently.
Key Synthetic Steps for this compound:
The synthesis commences with ethyl acetoacetate and employs critical reactions such as cross-metathesis and esterification to construct the final product. researchgate.net A pivotal step involves the cross-metathesis of a terminal olefin intermediate with an olefin fragment using a second-generation Grubbs catalyst. researchgate.net The final deprotection step yields the target compound, this compound. researchgate.net
Table 1: Selected Reaction Yields in the Synthesis of this compound
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cross Metathesis | (R)-hept-6-en-2-ol, Grubbs 2nd Gen. Catalyst | 65% |
Data sourced from a reported total synthesis of this compound. researchgate.net
Further innovations in the broader field of resorcylate synthesis have focused on developing versatile intermediates that can be applied to a range of natural products. The use of diketo-dioxinones as general intermediates is a prime example of this strategy. nih.gov These intermediates can be prepared through various C-acylation reactions and subsequently used to create complex resorcylate esters and macrocyclic lactones. nih.gov This modular approach allows for the synthesis of new classes of compounds, which is valuable for creating libraries for medicinal chemistry. nih.gov
Biological Activities and Mechanistic Studies of Ethyl 2,4 Dihydroxy 6 Nonylbenzoate
Antimicrobial Activity Research
There are no specific research studies detailing the antibacterial or antifungal potency of Ethyl 2,4-dihydroxy-6-nonylbenzoate.
Studies on Antibacterial Efficacy
No studies were found that specifically tested the antibacterial efficacy of this compound against any bacterial strains. While crude extracts of the fungus it originates from, Lasiodiplodia theobromae, have shown activity against bacteria such as Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus, the specific contribution of this compound to this activity has not been determined. ijiset.comnih.gov Other related metabolites from the fungus, such as lasiodiplodin, have demonstrated antibacterial effects against S. aureus. mdpi.com
Investigations into Antifungal Potency
Similarly, there is no available data on the specific antifungal activity of this compound. Extracts from its source fungus, L. theobromae, showed inhibitory effects against Candida albicans, but the active components were not individually identified. ijiset.com
Enzymatic Interaction Studies
No research has been published on the direct interaction of this compound with Ca2+-ATPase or other enzymes.
Inhibition of Ca2+-ATPase Enzymes
While some related β-resorcylic acid lactones have been noted as potential ATPase inhibitors, there are no studies confirming that this compound specifically inhibits Ca2+-ATPase enzymes. researchgate.net
Mechanistic Insights into Enzyme Modulation
Without evidence of enzyme inhibition, there are no mechanistic studies available for this compound. Research on other metabolites from Lasiodiplodia species has shown potent inhibition of different enzymes, such as α-glucosidase, but these studies did not include this compound. researchgate.net
Cellular Bioactivity Assessments
There is a lack of data regarding the specific cellular bioactivity of this compound on human or animal cells. The most closely related research investigated the phytotoxic (plant-toxic) effects of similar compounds isolated from the same fungus. nih.gov For instance, ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate, a structurally similar molecule, was found to stimulate root elongation in Lactuca sativa (lettuce). nih.gov However, these findings on plant cells cannot be extrapolated to predict its effects on other cell types. General cytotoxic activities have been reported for many metabolites from L. theobromae, but not specifically for the compound . nih.gov
Effects on Plasma Membrane Activity, including Erythrocyte Plasma Membrane
Current scientific literature does not provide specific details regarding the direct effects of this compound on the activity of plasma membranes, including those of erythrocytes.
Cytotoxic Investigations
This compound, a β-resorcylic acid ester, has been identified as a compound with potent cytotoxic properties. This compound was isolated from the mangrove endophytic fungus Lasiodiplodia sp. 318#. nih.govnih.govresearchgate.net
Research has demonstrated its significant cytotoxic effects against specific cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a substance needed to inhibit a biological process by half, have been determined for this compound against rat pituitary tumor cells (GH3) and rat mammary tumor cells (MMQ). These findings highlight the compound's potential as a cytotoxic agent.
Table 1: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| MMQ (rat mammary tumor) | 5.29 |
| GH3 (rat pituitary tumor) | 13.05 |
Furthermore, studies on other metabolites isolated from the same fungal strain, Lasiodiplodia sp. 318#, have revealed a broader spectrum of cytotoxic activity. These related compounds, identified as lasiodiplodins, have been tested against a panel of human cancer cell lines, including THP1 (acute monocytic leukemia), MDA-MB-435 (melanoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). nih.govnih.govresearchgate.netmdpi.com One of the new lasiodiplodins isolated from this fungus demonstrated moderate cytotoxic activities against these cell lines. nih.govresearchgate.net This broader context of cytotoxicity within the producing organism's secondary metabolites underscores the potential for compounds like this compound to be subjects of interest in anticancer research.
Phytotoxic Effects in Plant Pathogen Interactions
This compound is a secondary metabolite produced by the fungus Lasiodiplodia theobromae. nih.govnih.govresearchgate.net This fungus is a well-documented plant pathogen with a wide host range, particularly in tropical and subtropical regions, causing diseases such as dieback, fruit rot, and cankers. nih.gov The ability of L. theobromae to infect a diverse range of plants is linked to its production of a variety of bioactive secondary metabolites. nih.govnih.govresearchgate.net
These fungal metabolites are known to play a crucial role in the development of disease symptoms in plants, which can include necrosis, chlorosis, and growth inhibition. nih.gov The production of such phytotoxic compounds is considered a key factor in the pathogenic nature of L. theobromae. The fungus produces a wide array of chemical compounds, including jasmonic acid, a known plant growth inhibitor, and various other metabolites that have demonstrated phytotoxic properties. researchgate.netrsc.org
The production of these bioactive compounds by L. theobromae can be influenced by environmental conditions such as temperature, which may, in turn, affect the fungus's pathogenicity. While direct studies specifically detailing the phytotoxic effects of this compound in plant-pathogen interactions are not extensively documented, its origin from a known phytopathogenic fungus suggests a potential role in these processes. The investigation of secondary metabolites from pathogenic fungi is a significant area of research for understanding the molecular basis of plant diseases. nih.gov
Structure Activity Relationship Sar of Ethyl 2,4 Dihydroxy 6 Nonylbenzoate and Analogues
Influence of Substituents on Biological Activity
The biological properties of ethyl 2,4-dihydroxy-6-nonylbenzoate are significantly modulated by the nature of its substituents. Specifically, the length and branching of the alkyl chain, along with the positioning of the hydroxyl groups on the aromatic ring, are pivotal in dictating its interaction with biological systems.
Role of the Alkyl Chain Length and Branching
The length of the alkyl chain is a crucial factor in the bioactivity of resorcinolic lipids like this compound. Research on related compounds, such as alkylresorcinols, has demonstrated that an increase in the length of the aliphatic side chain can enhance certain biological activities. For instance, the antioxidant activity of some resorcinolic lipids increases with a longer alkyl chain. nih.gov Similarly, the antimicrobial activity of these phenolic lipids appears to be greater in those with longer carbon chains. mdpi.com
However, the relationship is not always linear. In oil-in-water emulsions, the antioxidant activity of alkylresorcinols shows an optimal activity at an intermediate alkyl chain length, after which the activity may decrease. researchgate.netnih.gov This phenomenon, known as the "cut-off effect," suggests that the physicochemical properties, such as how the molecule partitions between different phases, play a significant role. researchgate.netnih.gov The nonyl group in this compound, with its nine carbon atoms, represents a significant hydrophobic component that influences its interaction with lipid environments, such as cell membranes.
The branching of the alkyl chain can also impact bioactivity. While most naturally occurring resorcinolic lipids have straight alkyl chains, synthetic analogs with branched chains could exhibit altered biological profiles due to steric hindrance and changes in hydrophobicity, which would affect their ability to interact with target sites.
Impact of Hydroxyl Group Positions on the Benzoate (B1203000) Ring
The positioning of the hydroxyl groups on the benzoate ring is fundamental to the molecule's chemical reactivity and biological function. In this compound, the hydroxyl groups are at positions 2 and 4. This specific arrangement is a key feature of the resorcinol-type phenolic ring. researchgate.net
The hydroxyl groups are electron-donating, which increases the electron density of the benzene (B151609) ring and makes the molecule more reactive in certain chemical reactions. patsnap.com This is particularly important for its antioxidant activity, where the ability to donate a hydrogen atom from a hydroxyl group is crucial for scavenging free radicals. researchgate.net The presence of two hydroxyl groups, as in the resorcinol (B1680541) structure, generally enhances this antioxidant capacity. researchgate.net
Comparative Analysis with Related Resorcinol Derivatives
To further understand the SAR of this compound, it is insightful to compare it with other resorcinol derivatives and alkyl phenols.
SAR Studies of Alkyl Phenols and Their Inhibitory Profiles
Alkyl phenols, a broader class of compounds, share structural similarities with the core of this compound. SAR studies on various alkyl phenols have consistently highlighted the importance of the alkyl chain length for their biological activities, including antimicrobial and antioxidant effects.
For instance, studies on 4-alkylresorcinols have shown a clear correlation between the alkyl chain length and antifungal activity. nih.gov Generally, an increase in the chain length leads to enhanced efficacy up to a certain point, beyond which a further increase may not result in a proportional increase in activity. This again points to the cut-off effect, where the molecule's solubility and ability to penetrate cell membranes are optimized at a specific chain length.
The table below summarizes the inhibitory profiles of some alkylresorcinols, illustrating the influence of the alkyl chain.
Table 1: Inhibitory Profiles of Selected Alkylresorcinols
| Compound | Alkyl Chain Length | Target Organism/Enzyme | Observed Activity |
| 4-Butylresorcinol | C4 | Dermatophytes | Good antifungal activity. nih.gov |
| 4-Hexylresorcinol | C6 | Dermatophytes | High inhibition rates against many fungi. nih.gov |
| 5-n-Alkylresorcinols | C15-C25 | Phytopathogenic Fungi | Antimicrobial activity increases with chain length. mdpi.com |
| Alkylresorcinol Homologs | C15-C25 | Lipid Oxidation | Antioxidant activity varies with chain length and system (bulk oil vs. emulsion). researchgate.netnih.gov |
Structural Features Contributing to Specific Bioactivities
The specific bioactivities of resorcinol derivatives are dictated by a combination of structural features. The resorcinol moiety itself, with its two hydroxyl groups, is a key pharmacophore responsible for many of the observed biological effects. patsnap.comnih.gov
The key structural features and their contributions to bioactivity are summarized below:
Resorcinol Ring: The 1,3-dihydroxybenzene structure is crucial for antioxidant and antimicrobial activities. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals and can form hydrogen bonds with microbial cellular components, leading to cell wall disruption and protein denaturation. patsnap.com
Alkyl Chain: The length and lipophilicity of the alkyl chain are critical for determining the compound's ability to interact with and penetrate biological membranes. This is a determining factor for the potency of antimicrobial and enzyme inhibitory activities. nih.govmdpi.com
Ester Group: The ethyl ester group in this compound modifies the polarity of the molecule compared to its corresponding carboxylic acid (anacardic acid analog) or a simple alkylresorcinol. This can influence its absorption, distribution, and metabolism within a biological system.
The combination of a hydrophilic resorcinol head and a lipophilic alkyl tail gives these molecules amphiphilic properties, allowing them to orient themselves at interfaces, such as in emulsions or at the surface of cell membranes. researchgate.net This amphiphilicity is a defining characteristic that underpins many of their biological functions.
Advanced Research Perspectives and Unexplored Avenues
Emerging Synthetic Strategies for Resorcylic Acid Esters
The synthesis of resorcylic acid esters, including Ethyl 2,4-dihydroxy-6-nonylbenzoate, is an area of active research, with a focus on developing more efficient, scalable, and environmentally friendly methods. A notable approach involves a concise total synthesis from commercially available starting materials like ethyl acetoacetate. researchgate.net Key reactions in these modern synthetic routes often include cross-metathesis and esterification. researchgate.net
Traditional methods for preparing the core β-resorcylic acid structure involved the carboxylation of resorcinol (B1680541) with potassium bicarbonate. orgsyn.org However, newer strategies aim to improve yields and reduce the need for harsh reagents. For instance, one method describes the synthesis of β-resorcylic acid from 2,4-dihydroxy acetophenone. youtube.com The esterification step itself is also a target for innovation. While classic Fischer esterification remains a staple, research into catalysts that can promote the reaction under milder conditions is ongoing. organic-chemistry.org The use of peptide coupling reagents has also been explored for the synthesis of esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org
Retrosynthetic analysis is a powerful tool in designing these new pathways, allowing chemists to deconstruct the target molecule into simpler, more readily available precursors. youtube.com This approach facilitates the planning of multi-step syntheses and the identification of novel reaction sequences.
Table 1: Comparison of Synthetic Strategies for Resorcylic Acid Esters
| Synthetic Method | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Cross-Metathesis and Esterification | Utilizes olefin metathesis to build the alkyl chain. | High convergency and efficiency. | researchgate.net |
| Modified Bistrzycki and Kostanecki procedure | Carboxylation of resorcinol. | Utilizes readily available starting materials. | orgsyn.org |
| Oxidation of 2,4-dihydroxy acetophenone | Alternative route to the resorcylic acid core. | Avoids direct use of resorcinol in the carboxylation step. | youtube.com |
| Catalytic Dehydrative Esterification | Uses catalysts to promote ester formation without water removal. | Milder reaction conditions and operational simplicity. | organic-chemistry.org |
Deeper Elucidation of Molecular Mechanisms of Action
Alkylresorcinols and their ester derivatives are known to possess a range of biological activities, but the precise molecular mechanisms underpinning these effects are still being unraveled. nih.gov These amphiphilic molecules can interact with biological membranes and other cellular targets like enzymes and nucleic acids. researchgate.net Their lipophilic alkyl chain is believed to enhance their interaction with these cellular components compared to the simpler resorcinol structure. researchgate.net
A significant area of investigation is their impact on cellular signaling pathways. For example, some resorcylic acid lactones (a related class of compounds) are known to target key proteins in cellular signaling cascades, such as heat shock protein 90 (HSP90) and mitogen-activated protein kinases (MAPK). rsc.orgnottingham.ac.uk While this compound is a simpler ester, the potential for it or its metabolites to interact with similar targets warrants further investigation. The study of these interactions is crucial for understanding their potential as bioregulators of metabolic and immune processes. nih.gov
Exploration of Novel Biological Targets and Pathways
The exploration for new biological targets and pathways for resorcylic acid esters is a burgeoning field. While some members of the broader resorcylic acid lactone family have been shown to inhibit protein kinases and nuclear factor kappa B (NF-κB), the specific targets of simpler esters like this compound are less defined. nottingham.ac.ukpsu.edu
Research suggests that alkylresorcinols can influence lipid metabolism and may have protective effects in the context of diet-induced obesity. mdpi.com This points towards potential interactions with proteins involved in cholesterol absorption and transport. mdpi.com Furthermore, their ability to induce apoptosis in certain cancer cell lines, sometimes in a p53-independent manner, suggests interactions with the cellular machinery of programmed cell death. researchgate.net The identification of these specific molecular targets is a key goal for future research, as it could unlock new therapeutic applications.
Table 2: Potential Biological Targets for Resorcylic Acid Derivatives
| Target Class | Specific Example | Potential Effect | Reference |
|---|---|---|---|
| Molecular Chaperones | Heat Shock Protein 90 (HSP90) | Modulation of protein folding and stability. | rsc.orgpsu.edu |
| Protein Kinases | Mitogen-activated protein kinases (MAPK) | Interference with cellular signaling cascades. | rsc.orgpsu.edu |
| Transcription Factors | Nuclear Factor kappa B (NF-κB) | Regulation of inflammatory and immune responses. | nottingham.ac.uk |
| Apoptotic Pathway Proteins | Components of the cell death machinery | Induction of programmed cell death in cancer cells. | researchgate.net |
Potential for Bioengineering and Metabolic Pathway Manipulation
The natural production of resorcylic acid esters and related polyketides occurs in various organisms, including bacteria, fungi, and plants, through the action of polyketide synthases (PKSs). nih.govacs.org This natural biosynthetic machinery presents an exciting opportunity for bioengineering and metabolic pathway manipulation to produce these compounds.
Metabolic engineering strategies in microbial hosts like Saccharomyces cerevisiae or Escherichia coli are being developed to produce polyketides. oup.comnih.gov These strategies often involve the heterologous expression of PKS genes and engineering the host's metabolism to increase the supply of precursor molecules like malonyl-CoA. nih.gov The modular nature of some PKS enzymes allows for a "plug-and-play" approach, where domains or modules can be swapped to create novel polyketide structures. acs.orgacs.org This could potentially be used to generate new derivatives of this compound with altered properties. While challenges such as the large size and G+C content of PKS genes exist, ongoing advancements in synthetic biology and genetic engineering tools like CRISPR-Cas9 are helping to overcome these hurdles. acs.orgoup.com
Integration with Modern Omics Technologies for Comprehensive Analysis
The integration of modern omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize the study of natural products like this compound. ijpsr.comfrontiersin.org These technologies provide a global view of the molecular changes occurring within a biological system in response to a compound, offering a more holistic understanding of its effects. acs.org
Multi-omics approaches can be used to:
Identify novel biological targets: By observing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) after treatment with the compound, researchers can infer which pathways are being affected and identify potential protein targets. nih.gov
Elucidate mechanisms of action: Integrating data from different omics layers can help to construct a comprehensive picture of the compound's mechanism, from the initial interaction with a target to the downstream cellular response. frontiersin.org
Discover new bioactive compounds: Omics can be applied to the producing organisms to identify and characterize the biosynthetic gene clusters responsible for making these compounds, potentially leading to the discovery of new derivatives. frontiersin.org
The application of these high-throughput technologies will be instrumental in moving from a one-drug-one-target paradigm to a more systems-level understanding of the biological activities of resorcylic acid esters. acs.orgnih.gov
Q & A
Q. Methodology :
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
- Dose matrix : Test serial dilutions of the compound with cisplatin, paclitaxel, or targeted therapies.
- Mechanistic studies :
- Apoptosis assays (Annexin V/PI staining).
- Cell cycle analysis (propidium iodide flow cytometry) .
[Basic] What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- UV-Vis spectroscopy : Identify aromatic chromophores (λmax ~270 nm).
- FT-IR : Detect hydroxyl (3200–3500 cm<sup>-1</sup>) and ester (1700–1750 cm<sup>-1</sup>) groups.
- NMR : Assign proton environments (e.g., δ 6.2 ppm for aromatic protons) .
[Advanced] How can researchers optimize the yield of this compound during fungal fermentation?
Q. Strategies :
- Media optimization : Adjust carbon/nitrogen ratios (e.g., malt extract vs. potato dextrose).
- Stress induction : Add abiotic stressors (e.g., CuSO4) to enhance secondary metabolite production.
- Scale-up : Use bioreactors with controlled aeration and pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
